
N-benzyl-N-methylthiourea
Descripción general
Descripción
N-benzyl-N-methylthiourea is a chemical compound that belongs to the class of thioureas, which are characterized by the presence of a thiourea functional group (–NH–C(=S)–NH–). Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their ability to act as ligands, catalysts, and building blocks for more complex molecules.
Synthesis Analysis
The synthesis of N-benzyl-N-methylthiourea derivatives can be achieved through various synthetic routes. One such method involves the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions, yielding good yields of the desired products . Another approach includes the reaction of 2-dithiomethylcarboimidatebenzothiazole with chiral amino acids, leading to the formation of SMe-isothiourea methyl esters, which can be further reacted to obtain urea N-methyl amide derivatives .
Molecular Structure Analysis
The molecular structure of N-benzyl-N-methylthiourea derivatives can be characterized by spectroscopic methods such as nuclear magnetic resonance (NMR) and X-ray diffraction analysis. For instance, the crystal structure of N-benzoyl-N'-4-methylphenylthiourea (BMPT) was determined by X-ray diffraction, revealing the presence of an intramolecular hydrogen bond . Additionally, the structures of SMe-isothiourea methyl esters derived from chiral amino acids were established by X-ray diffraction analysis .
Chemical Reactions Analysis
N-benzyl-N-methylthiourea and its derivatives can participate in various chemical reactions. For example, they can be used as intermediates in the synthesis of benzisothiazolone derivatives through the formation of a new N-S bond . They can also react with primary aromatic amines to form acylthiourea derivatives with antimicrobial properties . Furthermore, the reaction of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol with β-diketones/β-ketoesters can provide 4H-1,4-benzothiazines, with the corresponding sulfones obtained by oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl-N-methylthiourea derivatives can be influenced by the substituents on the phenyl group attached to the thiourea nitrogen. For instance, the antimicrobial activity of new 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives was found to be dependent on the type, number, and position of the substituent, with iodine and nitro substituents favoring activity against Gram-negative bacterial strains . The solubility and melting points of these compounds can also be characterized to determine their physical properties .
Aplicaciones Científicas De Investigación
-
Synthesis of Imidazole Derivatives
- Field : Medicinal Chemistry
- Application : N-Benzyl-N-methylthiourea is used in the synthesis of N-substituted imidazole derivatives based on (E)-urocanic acid . These derivatives are potential antihypertensive leads .
- Method : The synthesis involves the reaction of N-Benzyl-N-methylthiourea with (E)-urocanic acid . The specific experimental procedures and technical details are not provided in the source .
- Results : The synthesized analogues were evaluated for binding to the human AT1 receptor. The biological results showed that this class of molecules possesses moderate or no activity .
-
Benzylation of Sulfur Nucleophiles
- Field : Organic Chemistry
- Application : N-Benzyl-N-methylthiourea is used as a sulfur nucleophile in the benzylation process .
- Method : The method involves the reaction between benzyl bromides and the sulfur nucleophiles including N-methylthiourea in a methanol medium at 303 K .
- Results : The second-order rate constants of the reaction were determined .
-
Synthesis of New Heterocycles
- Field : Synthetic Chemistry
- Application : N-Benzyl-N-methylthiourea is used in the synthesis of new heterocycles . These new heterocycles have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .
- Method : The synthesis involves the reaction of N-Benzyl-N-methylthiourea with other reactants . The specific experimental procedures and technical details are not provided in the source .
- Results : The synthesized heterocycles exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
-
Generation of α-Amino Alkyl Radicals
- Field : Synthetic Chemistry
- Application : N-Benzyl-N-methylthiourea is used in the generation of α-amino alkyl radicals . These radicals are promising synthetic intermediates for the construction of versatile natural products and drugs .
- Method : The method involves the reaction between N-Benzyl-N-methylthiourea and other reactants under visible light .
- Results : The results of the reaction were not provided in the source .
-
Nonlinear Optical Properties
- Field : Materials Science
- Application : N-benzyl-3-nitroaniline (NB3N) single crystals, which are developed by slow evaporation solution growth synthesis method, have second-order non-centrosymmetric nonlinear optical properties . These properties have wide application areas, including optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies .
- Method : The method involves the slow evaporation solution growth synthesis of NB3N crystals . A single-crystal XRD analysis is used to predict the crystallographic properties of developed NB3N crystals .
- Results : The SHG efficiency of the NB3N material is about 2.5 times greater than that of the KDP material . So synthesized NB3N single crystals were highly NLO material .
-
Generation of α-Amino Alkyl Radicals
- Field : Synthetic Chemistry
- Application : N-benzyl-2-methyl-4-nitroaniline (BNA) crystal is used in the generation of α-amino alkyl radicals . These radicals are promising synthetic intermediates for the construction of versatile natural products and drugs .
- Method : The method involves the processing of as-grown bulk BNA crystal to expose (100) and (010) crystal orientations with fine optical surfaces by using precision lathe and diamond blade .
- Results : Every five nonvanishing second-order NLO coefficient of BNA can be determined quantitatively using the precisely processed crystals based on 1st-kind Maker fringe measurements .
Propiedades
IUPAC Name |
1-benzyl-1-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGECWZHYDMFANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501551 | |
| Record name | N-Benzyl-N-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methylthiourea | |
CAS RN |
53393-11-6 | |
| Record name | N-Benzyl-N-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)

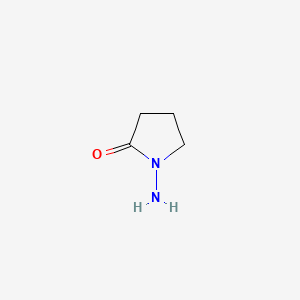
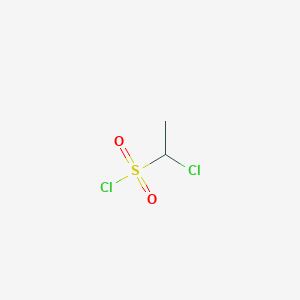


![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)
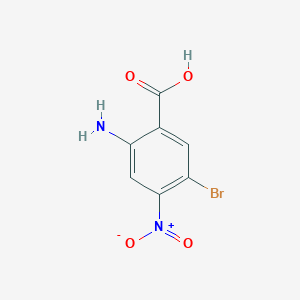
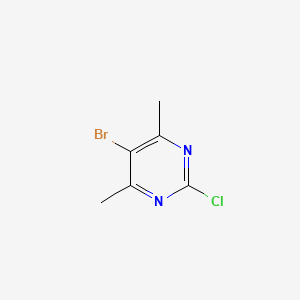
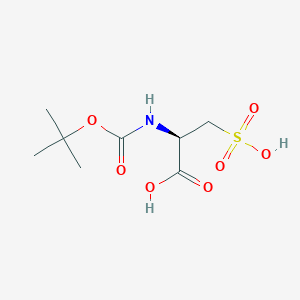
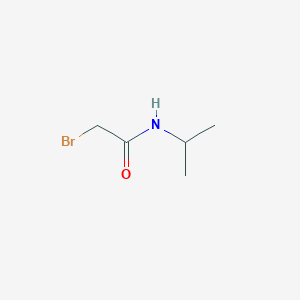
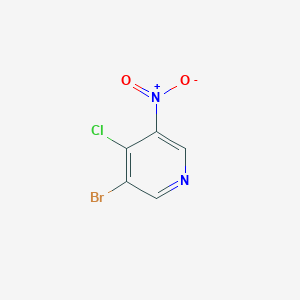
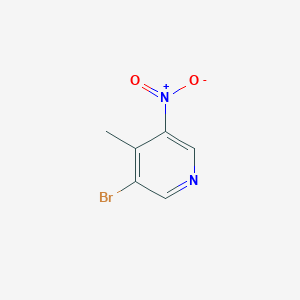
![4-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1281521.png)